molecular formula C9H11FO2 B12967254 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Cat. No.: B12967254
M. Wt: 170.18 g/mol
InChI Key: DBFLGLZKRKYLMX-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Fluorinated Phenolic Compounds

Fluorinated phenolic compounds constitute a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine, the most electronegative element, into a phenolic ring or its substituents can dramatically alter a molecule's properties. numberanalytics.com Even a single fluorine atom can have a profound pharmacological effect. tandfonline.com This is due to several key factors:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes in the body. tandfonline.com Placing fluorine at a metabolically vulnerable position can block degradation, thereby increasing a drug's half-life and bioavailability. numberanalytics.com

Modified Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, making it more acidic. mdpi.com This change in ionization state can influence a molecule's solubility, membrane permeability, and ability to bind to target proteins. bohrium.com

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like proteins. nih.gov This can lead to more potent and selective drug candidates.

Lipophilicity Modulation: While the effect can be complex, substituting hydrogen with fluorine generally increases a molecule's lipophilicity (its tendency to dissolve in fats and oils). nih.gov This property is crucial for a drug's ability to cross cell membranes and can be fine-tuned by the degree and position of fluorination. mdpi.com

The structure of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, with its phenolic ring and a fluorinated side chain, makes it an exemplary model for studying these effects.

Table 1: General Effects of Fluorine Substitution in Drug Design
Property AffectedEffect of FluorinationUnderlying RationaleReference
Metabolic StabilityGenerally IncreasedThe C-F bond is stronger (bond energy ~485 kJ/mol) and more resistant to enzymatic cleavage than the C-H bond. numberanalytics.comtandfonline.com
Acidity (pKa) of Neighboring GroupsIncreased Acidity / Decreased BasicityFluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, stabilizing the conjugate base. mdpi.combohrium.com
LipophilicityGenerally IncreasedFluorine is more lipophilic than hydrogen, which can improve membrane permeation. nih.gov
Binding AffinityCan be EnhancedFluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. tandfonline.comnih.gov
Molecular ConformationCan be AlteredThe size and electronegativity of fluorine can influence bond angles and rotational preferences, affecting the molecule's overall shape. bohrium.com

Historical Perspective on the Synthesis and Derivatization of Arylpropanol Systems

Arylpropanol systems, characterized by a phenyl ring attached to a three-carbon chain bearing a hydroxyl group, are prevalent scaffolds in organic chemistry and pharmaceuticals. Their synthesis has been a subject of study for over a century, evolving from classical methods to more sophisticated catalytic approaches.

Historically, the construction of the arylpropanol backbone often relied on fundamental reactions such as:

Grignard Reactions: The addition of a methyl magnesium halide to a substituted acetophenone (B1666503) (e.g., 4-hydroxyacetophenone, after protection of the phenol) is a classic and reliable method for creating the tertiary alcohol moiety found in the target compound's parent structure.

Friedel-Crafts Acylation: This method involves acylating a phenol (B47542) with a propanoyl halide or anhydride, followed by reduction of the resulting ketone to a secondary alcohol or addition of an organometallic reagent to form a tertiary alcohol.

The derivatization of these systems typically focuses on the hydroxyl and phenolic groups to modify the molecule's properties. Common derivatization methods include:

Acylation and Alkylation: These reactions convert hydroxyl groups into esters and ethers, respectively. libretexts.org Such modifications are often used to create prodrugs, alter solubility, or improve the compound's performance in analytical techniques like gas chromatography by increasing volatility. libretexts.org

Silylation: The conversion of alcohols to silyl (B83357) ethers is another common derivatization technique, particularly for analytical purposes, as it enhances thermal stability and volatility. libretexts.org

The synthesis of a specifically fluorinated arylpropanol like this compound requires modern fluorination techniques, which can introduce the fluorine atom at a late stage in the synthesis to avoid harsh conditions that might be incompatible with other functional groups.

Rationale for Dedicated Investigation of this compound

The dedicated investigation of this compound is driven by its potential to answer fundamental questions at the intersection of chemistry and biology. The rationale for its study can be multifaceted:

Probing Biological Activity: The non-fluorinated parent compound, 4-(2-hydroxypropan-2-yl)phenol (B2518238), also known as Bisphenol A impurity, is structurally related to the widely known endocrine disruptor Bisphenol A (BPA). nih.gov Synthesizing and studying the fluorinated analog allows researchers to systematically probe how the replacement of a methyl group with a fluoromethyl group impacts receptor binding, metabolic fate, and potential biological activity. The fluorine atom acts as a unique probe, subtly altering electronics and conformation. tandfonline.com

Development of Imaging Agents: The use of the fluorine-18 (B77423) (¹⁸F) isotope is central to Positron Emission Tomography (PET), a highly sensitive in-vivo imaging technique used in diagnostics and drug development. researchgate.netchemxyne.com The synthesis of ¹⁸F-labeled this compound could yield a novel PET tracer. Its properties would be evaluated for imaging biological targets where the phenol or tertiary alcohol motifs are known to interact.

Materials Science Applications: Phenolic compounds are precursors to polymers like polycarbonates and epoxy resins. Introducing fluorine can impart desirable properties such as increased thermal stability and chemical resistance. nih.gov Investigating this fluorinated monomer could lead to the development of new high-performance materials.

Overview of Research Directions in Fluorinated Organic Molecules

Research in organofluorine chemistry is a vibrant and rapidly expanding field. mdpi.com The demand for novel fluorinated molecules in pharmaceuticals, agrochemicals, and materials science fuels continuous innovation in synthetic methods. nih.govcas.cn Current research directions include:

New Fluorinating Reagents: There is a strong push to develop safer, more selective, and more sustainable fluorinating agents to replace traditional ones that can be hazardous or inefficient. numberanalytics.com

Catalytic and Late-Stage Fluorination: A major goal is the development of catalytic methods that can introduce fluorine into complex molecules at a late stage of the synthesis. cas.cn This avoids the need to carry the fluorine atom through a long synthetic sequence and allows for the rapid creation of diverse fluorinated analogs.

Stereoselective Fluorination: Controlling the three-dimensional arrangement (stereochemistry) of the fluorine atom is crucial, as different stereoisomers can have vastly different biological activities. mdpi.comnumberanalytics.com Significant effort is dedicated to developing enantioselective fluorination reactions.

Applications in Biology and Medicine: Approximately 20% of all pharmaceuticals contain fluorine, and this number continues to grow. nih.gov Research focuses on designing new fluorinated drugs for a wide range of diseases, including cancer, depression, and viral infections. tandfonline.comnumberanalytics.com

Advanced Materials: Fluorinated compounds are critical for creating materials with specific properties, such as fluoropolymers (e.g., Teflon), liquid crystals for displays, and specialized coatings. nih.govcas.cn

The study of molecules like this compound is embedded within this broader context, representing the fundamental work required to unlock the future potential of organofluorine chemistry.

Table 2: Physicochemical Properties of the Parent Compound 4-(2-hydroxypropan-2-yl)phenol
PropertyValueReference
Molecular FormulaC₉H₁₂O₂ nih.gov
Molecular Weight152.19 g/mol nih.gov
IUPAC Name4-(2-hydroxypropan-2-yl)phenol nih.gov
CAS Number2948-47-2 guidechem.com
Hydrogen Bond Donor Count2 guidechem.com
Hydrogen Bond Acceptor Count2 guidechem.com
Predicted pKa (Phenolic OH)10.01 ± 0.26 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

4-(2-fluoro-1-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C9H11FO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6H2,1H3

InChI Key

DBFLGLZKRKYLMX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)O)F

Origin of Product

United States

Synthetic Methodologies for 4 2 Fluoro 1 Hydroxypropan 2 Yl Phenol

Retrosynthetic Analysis and Key Disconnections for 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Retrosynthetic analysis of this compound reveals several potential disconnections. The primary disconnection points are the carbon-fluorine bond and the carbon-carbon bond connecting the propanol (B110389) side chain to the phenol (B47542) ring.

One logical disconnection is at the C-F bond. This suggests a precursor such as 4-(1-hydroxy-2-oxopropan-2-yl)phenol, where an electrophilic or nucleophilic fluorination reaction would be the final step. Another key disconnection is the bond between the aromatic ring and the propan-2-ol moiety. This approach would involve the coupling of a protected phenol derivative with a suitable three-carbon electrophile.

A further retrosynthetic strategy involves disconnecting the C-C bond of the propanol side chain itself. This could lead back to a simpler phenolic precursor and a two-carbon nucleophile, although this is a more complex route. The most direct approaches, however, focus on late-stage fluorination or the coupling of pre-fluorinated building blocks.

Synthesis of Precursor Building Blocks

The successful synthesis of the target compound relies on the efficient preparation of key intermediates, namely fluorinated phenol derivatives and substituted propanol or propanone intermediates.

The synthesis of fluorophenol derivatives is a critical aspect of preparing the target molecule. Direct fluorination of phenols can be challenging due to the high reactivity of the phenol ring, often leading to a mixture of ortho, meta, and para isomers. tandfonline.com To achieve selectivity, protecting groups can be employed on the benzene (B151609) ring. tandfonline.com For instance, using bulky protecting groups like tert-butyl at the ortho positions can direct fluorination to the para position. tandfonline.com

Another approach involves the nucleophilic fluorination of phenol derivatives. acs.org This can be achieved by converting the phenol to an aryl fluorosulfonate, which then reacts with a fluoride (B91410) source like tetramethylammonium (B1211777) fluoride. acs.org This method is advantageous as it often proceeds under mild conditions. acs.org Additionally, poly-fluorinated phenol compounds can be synthesized from halogenated precursors under pressure and high temperature in the presence of a catalyst, with yields reported to be over 80%. google.com

Table 1: Selected Methods for the Synthesis of Fluorophenol Derivatives

Starting MaterialReagent(s)ProductYieldReference
2,6-di-tert-butylphenolXenon difluoride2,6-di-tert-butyl-4-fluorophenol49.1% tandfonline.com
p-Fluorophenylboric acid30% H2O2, Catalystp-FluorophenolNot specified kaibangchem.com
3-bromo-4-fluorophenol (protected)Tetrabutylammonium fluoride3-bromo-4-fluorophenol82% kaibangchem.com
Phenol derivativeSulfuryl fluoride (SO2F2), Tetramethylammonium fluoride (NMe4F)Aryl fluorideVaries acs.org

This table is interactive and represents a selection of synthetic methods.

The propanol or propanone side chain can be constructed from various starting materials. For instance, 4-(2-hydroxypropan-2-yl)phenol (B2518238) can be considered a key intermediate, which upon fluorination would yield the target molecule. nih.govuni.lu Another relevant precursor is 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one, which contains the desired carbon skeleton. The synthesis of such intermediates often involves Friedel-Crafts acylation of phenol or its protected derivatives, followed by Grignard reactions or other nucleophilic additions to the carbonyl group to generate the tertiary alcohol.

Direct and Indirect Synthetic Pathways to this compound

The final assembly of the target molecule can be achieved through either direct fluorination of a phenolic precursor or by employing nucleophilic substitution strategies.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used for this purpose due to their stability and safety. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org

For the synthesis of this compound, a potential substrate for electrophilic fluorination would be 4-(1-hydroxypropan-2-yl)phenol. The phenolic hydroxyl group is a strong activating group, directing the electrophilic fluorine to the ortho and para positions. To achieve the desired regioselectivity, the para position must be available and more sterically accessible than the ortho positions. The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 or a single-electron transfer (SET) process. wikipedia.org

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationChemical Family
N-FluorobenzenesulfonimideNFSIN-F Reagent
N-Fluoro-o-benzenedisulfonimideNFOBSN-F Reagent
Selectfluor®F-TEDA-BF4N-F Reagent

This table is interactive and provides examples of common electrophilic fluorinating agents.

Nucleophilic substitution offers an alternative route for introducing the fluorine atom. A common strategy is the SNAr (nucleophilic aromatic substitution) reaction. researchgate.net This approach would involve a precursor where a good leaving group (such as a nitro group or a halogen) is present on the aromatic ring at the desired position for fluorination. The reaction with a fluoride salt, such as potassium fluoride, would then displace the leaving group. The efficiency of SNAr reactions can be influenced by factors such as the nature of the leaving group, the solvent, and the presence of activating groups on the aromatic ring. researchgate.netrsc.org

Another powerful method is the deoxyfluorination of phenols. nih.gov This can be achieved using reagents that convert the phenolic hydroxyl group into a good leaving group, which is then displaced by fluoride. For example, a one-step ipso-substitution of phenols using a specific deoxyfluorination reagent has been developed. nih.gov This method has the advantage of proceeding in a single step from readily available phenols. nih.gov

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

A plausible and efficient strategy to construct the carbon skeleton of this compound involves the creation of its non-fluorinated tertiary alcohol precursor, 4-(2-hydroxypropan-2-yl)phenol. This can be readily achieved through the addition of a methyl organometallic reagent to a suitably protected 4-hydroxyacetophenone. Grignard reagents and organolithium compounds are primary candidates for this transformation due to their high nucleophilicity. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.comyoutube.com This is followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol. masterorganicchemistry.com Given that the starting material contains an acidic phenolic proton, protection of the hydroxyl group is essential to prevent it from quenching the highly basic organometallic reagent. Common protecting groups for phenols, such as a silyl (B83357) ether or a benzyl (B1604629) ether, can be employed.

A typical reaction sequence would be:

Protection of the hydroxyl group of 4-hydroxyacetophenone.

Reaction of the protected ketone with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium (B1224462) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com

Acidic workup to remove the protecting group and protonate the tertiary alkoxide, yielding 4-(2-hydroxypropan-2-yl)phenol. nih.gov

Catalytic Hydrogenation and Reduction Methodologies

Catalytic hydrogenation can be a key step in the synthesis of precursors to this compound. For instance, if a synthetic route proceeds through an unsaturated intermediate, such as a derivative of 4-hydroxy-alpha-methylstyrene, catalytic hydrogenation can be employed to reduce the alkene moiety.

A potential, though less direct, route could involve the catalytic reduction of a ketone precursor. The enantioselective reduction of prochiral ketones to form chiral alcohols is a well-established field, often employing transition metal catalysts with chiral ligands or enzymatic reductions. organic-chemistry.org While the target molecule is not chiral, the principles of catalytic ketone reduction are relevant. For example, the reduction of an α-keto phenol derivative could be achieved using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation over catalysts like Raney Nickel or palladium on carbon (Pd/C). wikipedia.org

A hypothetical pathway could involve the catalytic hydrogenation of a precursor such as 1-(4-hydroxyphenyl)propan-1-one to yield the corresponding secondary alcohol, which would then require further functionalization. However, a more direct approach to the tertiary alcohol precursor is generally preferred.

Functional Group Interconversions on Precursors

Functional group interconversion (FGI) is a critical aspect of the synthesis of this compound, particularly for the introduction of the fluorine atom. imperial.ac.uk A highly plausible method for this is the direct fluorination of the tertiary benzylic alcohol precursor, 4-(2-hydroxypropan-2-yl)phenol.

Electrophilic fluorinating reagents, such as Selectfluor™ (F-TEDA-BF4), are known to convert tertiary alcohols into the corresponding fluorohydrins. This transformation is believed to proceed through an addition-elimination mechanism. The use of such reagents offers a direct route to introduce fluorine at the desired position.

Another key FGI would be the management of protecting groups for the phenolic hydroxyl. The choice of protecting group is crucial as it must be stable to the conditions of the organometallic addition and the subsequent fluorination step, yet readily cleavable under mild conditions to reveal the final product.

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the proposed synthetic steps are highly dependent on the reaction conditions.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in both the organometallic addition and the fluorination steps.

Organometallic Addition: Grignard and organolithium reactions are typically performed in anhydrous aprotic solvents like diethyl ether or THF. These solvents are crucial for solvating the magnesium or lithium species, which is necessary for the formation and reactivity of the organometallic reagent. cmu.edu The use of coordinating solvents can significantly impact the reaction rate and yield.

Fluorination: For fluorination with reagents like Selectfluor, the solvent can influence the reaction's efficiency and safety. Acetonitrile is a commonly reported solvent for such reactions. acsgcipr.org However, some fluorinating agents can react exothermically with common solvents like DMF, pyridine, and DMSO, posing a safety hazard. acsgcipr.org The use of ether solvents such as MTBE has been shown to improve enantioselectivity in some catalytic fluorination processes. nih.gov

Table 1: Effect of Solvent on a Representative Electrophilic Fluorination (Data is illustrative and based on analogous reactions)

EntrySolventYield (%)Enantiomeric Ratio (e.r.)
1Dichloromethane (B109758)7575:25
2Ethanol (B145695)60-
3Diethyl Ether8080:20
4MTBE8582:18
51,4-Dioxane5570:30

Temperature and Pressure Influence on Yield and Purity

Temperature is a key parameter to control in these synthetic transformations.

Organometallic Addition: Grignard reactions are often initiated at room temperature but may require cooling to manage the exothermic nature of the addition to the carbonyl, thereby minimizing side reactions and improving the purity of the tertiary alcohol product. researchgate.netacs.org Low temperatures (e.g., -78 °C) are often employed for reactions with organolithium reagents to enhance selectivity. cmu.edu

Fluorination: The temperature for electrophilic fluorination reactions needs to be carefully controlled to prevent decomposition of the starting material or product and to control selectivity.

Pressure is generally not a significant parameter for these liquid-phase reactions unless gaseous reagents or byproducts are involved.

Table 2: Influence of Temperature on Grignard Reaction Yield (Data is illustrative and based on analogous reactions)

EntryTemperature (°C)Yield of Tertiary Alcohol (%)
1085
225 (Room Temp.)78
35065
4-2082
5-7870

Catalyst Selection and Loading for Specific Transformations

While the primary proposed steps (Grignard addition and electrophilic fluorination) are often stoichiometric, catalytic methods could be employed in alternative routes or for optimization.

Catalytic Hydrogenation: In a route involving the reduction of an unsaturated precursor, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and catalyst loading would be critical. For example, nickel-based catalysts have been developed for the hydrogenation of α-methylstyrene. google.com

Palladium-Catalyzed Coupling: While not the primary proposed route, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C or C-heteroatom bonds. youtube.com A hypothetical route could involve the coupling of a fluorinated building block with an appropriate aryl partner. The choice of palladium catalyst and ligand (e.g., phosphine-based ligands) would be paramount for achieving high yield and selectivity. nih.govmdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. The proposed synthesis of this compound can be evaluated against these principles to identify areas for improvement.

Use of Safer Solvents and Reagents: Conventional solvents for Friedel-Crafts reactions, like dichloromethane or nitrobenzene, are often toxic and environmentally harmful. rsc.org Similarly, Grignard reactions typically use flammable ethers like diethyl ether or tetrahydrofuran (THF). numberanalytics.com Research into greener solvents, such as ionic liquids or solvent-free mechanochemical methods, could significantly improve the safety and environmental profile of the synthesis. rsc.orgbioengineer.org Recent breakthroughs have even demonstrated the direct use of fluorspar (CaF₂) activated by mechanochemistry as a fluorinating agent, bypassing the need for hazardous reagents like hydrogen fluoride. ox.ac.uknih.gov

Energy Efficiency: Both the Friedel-Crafts acylation (which may require heating) and the Grignard reaction (which is exothermic and requires careful temperature control, often at low temperatures) have specific energy demands. fraunhofer.de Designing processes that can be conducted at ambient temperature and pressure, for instance through the use of highly active catalysts or photochemical methods, would reduce energy consumption. researchgate.net

Catalysis over Stoichiometric Reagents: A key area for greening the proposed synthesis is the replacement of the stoichiometric AlCl₃ catalyst in the Friedel-Crafts reaction. Heterogeneous catalysts, such as zeolites or metal oxides, can offer advantages like easier separation, reusability, and reduced waste generation. organic-chemistry.org Biocatalysis, using enzymes like alcohol dehydrogenases, also presents a powerful green alternative for the synthesis of chiral alcohols under mild conditions. sdu.edu.cnnih.gov

Inherently Safer Chemistry: The use of pyrophoric Grignard reagents and corrosive Lewis acids poses significant safety risks. fraunhofer.de Adopting alternative synthetic strategies or technologies, such as flow chemistry, can mitigate these hazards by minimizing the volume of hazardous material being reacted at any given time.

Green Chemistry PrincipleApplication in Proposed SynthesisPotential Improvement
Atom Economy Moderate; stoichiometric AlCl₃ reduces economy.Use of a recyclable, catalytic system for acylation.
Safer Solvents Uses potentially hazardous solvents (e.g., CH₂Cl₂, THF).Employing green solvents like ionic liquids or GVL. lincoln.ac.ukdovepress.com
Energy Efficiency Requires heating and cooling steps.Development of room-temperature catalytic processes.
Renewable Feedstocks Starts from petrochemical-based 2-fluorophenol (B130384).Sourcing phenol from biomass-derived lignin.
Catalysis Uses stoichiometric Lewis acid.Transition to heterogeneous or enzymatic catalysts. nih.gov
Safety Involves pyrophoric Grignard reagents.Implementation of flow chemistry to minimize reaction volume. acs.org

Scalability Considerations for Synthetic Procedures

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Thermal Management: Both key reactions in the proposed synthesis present thermal management challenges. The Friedel-Crafts acylation can be exothermic, but the Grignard reaction is particularly notorious for its high exothermicity and potential for thermal runaway. fraunhofer.de On a large scale, efficient heat removal is critical. This often necessitates the use of specialized reactors with high surface-area-to-volume ratios, advanced cooling systems, or the adoption of continuous flow reactors which offer superior heat transfer capabilities. acs.orgresearchgate.net

Reagent Handling and Safety: Handling large quantities of hazardous materials is a primary concern. Aluminum chloride is corrosive and reacts violently with water. Grignard reagents are highly reactive, pyrophoric (ignite spontaneously in air), and are typically handled in highly flammable ether solvents. numberanalytics.com Scaled-up operations require robust infrastructure, including specialized storage, automated dispensing systems, and stringent safety protocols to manage these risks.

Process Intensification with Flow Chemistry: Flow chemistry has emerged as a powerful technology for scaling up hazardous reactions safely and efficiently. unito.it For the synthesis of this compound, a continuous flow setup could offer significant advantages. acs.org

Grignard Reaction in Flow: Continuously pumping the Grignard reagent and the ketone substrate through a microreactor or a packed-bed reactor allows for precise control over reaction time, temperature, and stoichiometry. The small internal volume of these reactors drastically reduces the risk associated with the exothermicity and the handling of pyrophoric materials. acs.orgresearchgate.net

Friedel-Crafts in Flow: A flow process could also benefit the acylation step, particularly if a solid-supported catalyst is used, simplifying product separation and catalyst recycling.

Downstream Processing and Purification: At scale, the workup and purification of the product become more complex. The quenching of large-scale Grignard reactions requires careful management. The separation of the final product from unreacted starting materials, byproducts, and solvents must be efficient. Techniques such as distillation, crystallization, and chromatography need to be optimized for large-scale throughput, minimizing solvent use and product loss.

Scalability FactorFriedel-Crafts AcylationGrignard Reaction
Thermal Risk Moderate exothermicity.High exothermicity, risk of thermal runaway. fraunhofer.de
Reagent Hazards Corrosive AlCl₃, HCl off-gas.Pyrophoric Grignard reagent, flammable solvents.
Waste Management Large volumes of acidic aqueous waste.Magnesium salt byproducts.
Flow Chemistry Suitability High; especially with solid catalysts.Excellent; significantly improves safety and control. acs.orgacs.org
Equipment Needs Glass-lined or corrosion-resistant reactors.Reactors with high-efficiency cooling; specialized pumps for reagents.

Advanced Spectroscopic Characterization of 4 2 Fluoro 1 Hydroxypropan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl groups, and the protons of the propanol (B110389) side chain.

Aromatic Protons: The phenol (B47542) ring contains protons whose chemical shifts are influenced by the hydroxyl and the fluorinated alkyl substituents. The protons on the aromatic ring are expected to appear in the range of δ 6.5-7.5 ppm. The electron-donating hydroxyl group and the electron-withdrawing fluorinated side chain will affect the precise chemical shifts and coupling patterns of these protons.

Hydroxyl Protons: The phenolic hydroxyl proton (Ar-OH) and the alcoholic hydroxyl proton (C-OH) will likely appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. The phenolic -OH signal is typically found further downfield (δ 4-7 ppm) compared to the alcoholic -OH. mdpi.com

Propanol Side Chain Protons: The methylene (B1212753) protons (-CH₂-) adjacent to the fluorine atom are expected to show complex splitting patterns due to coupling with both the adjacent fluorine atom and the geminal proton. This would likely result in a doublet of doublets. The methyl protons (-CH₃) would likely appear as a doublet due to coupling with the adjacent fluorine atom.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic (ortho to OH)6.7-6.9DoubletJ(H,H) ≈ 8-9
Aromatic (ortho to side chain)7.1-7.3DoubletJ(H,H) ≈ 8-9
Phenolic OH4.0-7.0Broad SingletN/A
Methylene (-CH₂F)4.5-5.0Doublet of DoubletsJ(H,F) ≈ 45-50, J(H,H) ≈ 10-12
Alcoholic OH2.0-4.0Broad SingletN/A
Methyl (-CH₃)1.4-1.6DoubletJ(H,F) ≈ 20-25

Carbon-13 NMR (¹³C NMR) Spectral Interpretation: Chemical Environments and Fluorine Coupling

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) is expected to be the most deshielded in this region. The carbon attached to the fluorinated side chain will also be significantly affected.

Propanol Side Chain Carbons: The carbon atom bonded to the fluorine (C-F) will exhibit a large chemical shift and will be split into a doublet due to one-bond carbon-fluorine coupling (¹J(C,F)). The carbon bearing the hydroxyl group and the methyl group will also show distinct signals.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-OH (Aromatic)150-160SingletN/A
C-H (Aromatic)115-130Doublet (for carbons ortho/meta to F)J(C,F) ≈ 2-25
C-side chain (Aromatic)130-140SingletN/A
C-F (Aliphatic)90-100Doublet¹J(C,F) ≈ 160-180
C-OH (Aliphatic)70-80Doublet²J(C,F) ≈ 20-30
Methyl (-CH₃)20-30Doublet²J(C,F) ≈ 20-30

Fluorine-19 NMR (¹⁹F NMR) for Direct Observation of Fluoro-Substituent Effects

¹⁹F NMR is a powerful tool for directly observing the fluorine atom and its environment. The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the alkyl and aryl groups attached to the carbon bearing the fluorine. This signal will likely be split into a triplet of triplets due to coupling with the adjacent methylene protons and methyl protons. The chemical shifts of fluorinated phenols are known to be sensitive to their environment. researchgate.net

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity within the aromatic ring and the propanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the connection of the fluorinated propanol side chain to the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the stereochemistry of the chiral center at the C2 position of the propanol chain, if applicable, by observing through-space interactions between protons.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid form. For crystalline materials, ssNMR can reveal details about the unit cell and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and fluoro groups. In amorphous forms, ssNMR can characterize the distribution of local environments and molecular conformations. ¹³C and ¹⁹F ssNMR would be particularly informative for this compound. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic radical cations.

Predicted Major Fragmentation Pathways:

Loss of a methyl group (-CH₃): A peak corresponding to [M - 15]⁺.

Loss of water (-H₂O): A peak at [M - 18]⁺, a common fragmentation for alcohols. mdpi.com

Loss of a hydrofluoric acid molecule (-HF): A peak at [M - 20]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the tertiary alcohol, leading to the formation of a stable benzylic cation.

Cleavage of the side chain: Fragmentation of the propanol side chain can lead to various smaller fragment ions.

Predicted Mass Spectrometry Data:

m/z (mass-to-charge ratio)Proposed Fragment Identity
172[M]⁺ (Molecular Ion)
157[M - CH₃]⁺
154[M - H₂O]⁺
152[M - HF]⁺
121[M - C₃H₆FO]⁺ (Benzylic cation after side-chain cleavage)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C9H11FO2, the expected monoisotopic mass can be calculated with high accuracy.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric compounds. For instance, the exact mass of the molecular ion [M]+• or the protonated molecule [M+H]+ would be a key identifier.

Table 1: Theoretical Accurate Mass for Isotopologues of this compound

Ion Species Chemical Formula Theoretical Monoisotopic Mass (Da)
[M] C9H11FO2 170.0743
[M+H]+ C9H12FO2+ 171.0816
[M+Na]+ C9H11FO2Na+ 193.0635

This data is theoretical and serves as a reference for expected HRMS measurements.

Fragmentation Pattern Analysis for Structural Confirmation and Isomer Differentiation

The fragmentation pattern observed in mass spectrometry provides a roadmap to the compound's structure. In electron ionization (EI), the molecular ion of an alcohol can be weak or absent. jove.com The fragmentation of this compound is expected to be influenced by its benzylic alcohol and fluorinated tertiary carbon structure.

Key fragmentation pathways for similar benzylic alcohols include alpha-cleavage and dehydration. jove.comyoutube.com For the target molecule, alpha-cleavage adjacent to the oxygen atom would be a prominent fragmentation route. The loss of a CH2OH radical from the molecular ion would lead to a resonance-stabilized cation. Another significant fragmentation would be the loss of a water molecule (M-18), a common feature for alcohols. jove.comyoutube.com The presence of fluorine will also influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.

Table 2: Plausible Mass Spectral Fragments of this compound

Fragment Ion (m/z) Proposed Structure/Loss Fragmentation Pathway
152 [M-H2O]+• Dehydration (Loss of water)
139 [M-CH2OH]+ Alpha-cleavage
121 [C8H9O]+ Loss of CH2F

These m/z values are based on predicted fragmentation patterns of analogous structures.

Ionization Techniques: ESI, APCI, GC-MS Interfacing

The choice of ionization technique is critical for the analysis of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like phenols. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. mdpi.com This is advantageous for accurate molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can be used for analytes that are not efficiently ionized by ESI. It can sometimes induce more in-source fragmentation than ESI. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl groups may be necessary to increase volatility and thermal stability. nih.govnih.gov GC-MS with electron ionization provides detailed fragmentation patterns that are highly reproducible and useful for structural elucidation and library matching. scholarsresearchlibrary.comgcms.cz

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Characteristic Functional Groups (e.g., O-H, C-F, Aromatic C=C)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

O-H Stretching: A prominent and characteristic feature in the IR spectrum of alcohols and phenols is the O-H stretching vibration. This typically appears as a strong, broad band in the region of 3200-3600 cm-1 due to hydrogen bonding. docbrown.infolibretexts.orgpressbooks.pub

Aromatic C=C Stretching: The presence of the benzene (B151609) ring will give rise to several bands in the 1450-1600 cm-1 region. docbrown.infolibretexts.org

C-O Stretching: The C-O stretching vibration in phenols is typically observed in the 1260-1180 cm-1 range.

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the 1000-1400 cm-1 region. The exact position can be influenced by the surrounding molecular structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-F bond are expected to show distinct signals. spiedigitallibrary.orgspiedigitallibrary.orgacs.org The symmetric vibrations of the benzene ring are particularly Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm-1) Spectroscopy Method Expected Intensity
O-H Stretch 3200-3600 IR Strong, Broad
Aromatic C-H Stretch 3000-3100 IR, Raman Medium to Weak
Aliphatic C-H Stretch 2850-3000 IR, Raman Medium
Aromatic C=C Stretch 1450-1600 IR, Raman Strong to Medium
C-O Stretch 1180-1260 IR Strong

These are generalized frequency ranges and the actual values may vary.

Probing Intermolecular and Intramolecular Hydrogen Bonding Networks

The broadness of the O-H stretching band in the IR spectrum is a direct indication of hydrogen bonding. docbrown.info In this compound, both intermolecular and potentially intramolecular hydrogen bonds can exist.

Intermolecular Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules of the same compound or with solvent molecules. This is the primary reason for the broad O-H band in the condensed phase. scirp.orgstackexchange.com

Intramolecular Hydrogen Bonding: The presence of the fluorine atom allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). The formation of such a bond can influence the conformation of the molecule and would result in a shift in the O-H and C-F vibrational frequencies. bme.hunih.gov The strength of such hydrogen bonds depends on the geometry and the distance between the donor and acceptor atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the UV region. cdnsciencepub.com These bands are due to π → π* transitions in the benzene ring.

For this compound, the primary and secondary absorption bands, characteristic of substituted phenols, are expected. The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent used. nih.govdocbrown.info The addition of the alkyl group with a hydroxyl and fluorine may cause a slight shift in the absorption maxima compared to unsubstituted phenol. In a basic solution, deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion will result in a significant red shift (bathochromic shift) of the absorption bands to longer wavelengths. cdnsciencepub.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

Solvent Expected λmax (nm) - Band 1 Expected λmax (nm) - Band 2
Neutral (e.g., Ethanol) ~220 ~275

These values are estimations based on the UV-Vis spectra of similar phenolic compounds. cdnsciencepub.comdocbrown.info

Electronic Transitions and Chromophore Analysis within the Phenolic Moiety

The primary chromophore in this compound is the substituted benzene ring containing a hydroxyl group. ossila.com A chromophore is the part of a molecule responsible for absorbing light in the UV-visible region. youtube.com The electronic absorption spectrum of phenolic compounds is characterized by transitions of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

For the phenolic moiety, the most significant electronic transitions are the π → π* (pi to pi star) and n → π* (n to pi star) transitions. shu.ac.ukyoutube.com

π → π Transitions:* These are typically high-intensity absorptions that arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. shu.ac.uk Phenol itself generally displays two such bands in the UV region. researchgate.netcdnsciencepub.com The first, often referred to as the B-band (or benzenoid band), appears at a shorter wavelength (around 210 nm), while the second, the C-band, is found at a longer wavelength (around 270 nm) and has a lower intensity. researchgate.netcdnsciencepub.com

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pairs of the oxygen atom in the hydroxyl group, to an antibonding π* orbital of the aromatic ring. youtube.com These transitions are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorption bands. shu.ac.uk

The substituents on the phenolic ring—the fluoro group at position 2 and the 1-hydroxypropan-2-yl group at position 4—influence the energy of these transitions. The hydroxyl (-OH) group acts as a potent auxochrome, a group that modifies the absorption of a chromophore. youtube.com Its lone pair of electrons can delocalize into the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for the π → π* transition. This typically results in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. slideshare.net

The fluorine atom, being highly electronegative, can exert an inductive effect (-I), while its lone pairs can participate in a mesomeric effect (+M). The position of the fluorine atom ortho to the hydroxyl group can also introduce steric effects and potential intramolecular hydrogen bonding, further modifying the electronic environment of the chromophore. Studies on fluorinated phenols have shown that the position of fluorine substitution affects the absorption wavelength. researchgate.net

Solvent Effects on Absorption Spectra

The UV-Vis absorption spectrum of this compound is sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the molecule's electronic ground and excited states. nih.gov The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor are key factors. researchgate.net

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift for n → π* transitions. shu.ac.uk Polar solvents, especially protic ones like water and ethanol (B145695), can form hydrogen bonds with the lone pair electrons of the hydroxyl group. This stabilizes the non-bonding orbital, increasing the energy required for the n → π* transition and shifting the absorption to a shorter wavelength. shu.ac.uk

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift. shu.ac.uk The excited state of the phenol is generally more polar than the ground state. Therefore, a polar solvent will stabilize the excited state more effectively than the ground state, reducing the energy gap for the transition and shifting the absorption to a longer wavelength. wikipedia.orgnih.gov

The interplay of these effects determines the observed absorption maxima in different solvents. For instance, moving from a nonpolar solvent like hexane (B92381) to a polar protic solvent like ethanol would be expected to cause a noticeable shift in the absorption bands of this compound.

The following table provides an illustrative representation of potential solvent effects on the primary π → π* absorption band (C-band) of the compound.

Disclaimer: The data in this table is illustrative and based on general spectroscopic principles for phenolic compounds. It is not derived from direct experimental measurement of this compound.

Table 1: Illustrative Solvent Effects on the Absorption Maximum (λmax) of this compound

Solvent Solvent Type Dielectric Constant (ε) Expected λmax (nm) Expected Shift
Hexane Nonpolar 1.88 ~272 Reference
Dichloromethane (B109758) Polar Aprotic 8.93 ~275 Bathochromic
Acetone Polar Aprotic 20.7 ~276 Bathochromic
Ethanol Polar Protic 24.55 ~278 Bathochromic

Structural Analysis and Conformational Studies of 4 2 Fluoro 1 Hydroxypropan 2 Yl Phenol

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available information regarding the X-ray crystallographic analysis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol. Therefore, details on its crystal system, space group, and unit cell parameters have not been determined or reported in the scientific literature.

No data is available.

Without a crystal structure, the specific molecular conformation and torsion angles of the compound in its solid state remain unknown.

An analysis of intermolecular interactions, which would provide insight into the supramolecular assembly of the compound, is not possible without experimental crystallographic data.

Computational Chemistry and Molecular Modeling

A search of scientific research databases yielded no specific studies employing computational chemistry methods, such as Density Functional Theory (DFT), to analyze this compound.

There are no published DFT studies on this compound. As a result, information on its optimized geometry and electronic structure from computational models is not available.

Conformational Isomerism and Energy Landscape Exploration

The conformational flexibility of this compound primarily arises from the rotation around the C-C and C-O bonds of the propanol (B110389) side chain. The relative orientation of the hydroxyl, fluoro, and phenyl groups can lead to various staggered and eclipsed conformers. The stability of these conformers is influenced by several factors, including steric hindrance between bulky groups and intramolecular hydrogen bonding.

Intramolecular hydrogen bonding between the phenolic hydroxyl group and the fluorine atom, or between the alcoholic hydroxyl group and the fluorine atom, can significantly stabilize certain conformations. Theoretical studies on similar 2-fluorophenol (B130384) derivatives suggest that an intramolecular hydrogen bond between the phenolic hydroxyl and an ortho-fluorine is weak. acs.orgoup.combme.huacs.orgrsc.org However, in the case of this compound, the fluorine is on the side chain, and the potential for a five or six-membered hydrogen-bonded ring could influence conformational preference.

The rotational barrier around the C-C bond in the propanol moiety is also a key determinant of the conformational landscape. Studies on related 2-propanol derivatives have shown that the energy barriers to rotation are influenced by the nature of the substituents. acs.orgmsu.edu The presence of the electronegative fluorine atom and the bulky phenyl group in this compound would lead to distinct rotational energy profiles.

A systematic exploration of the potential energy surface through computational methods, such as density functional theory (DFT), would be necessary to identify the global minimum energy conformation and the relative energies of other stable conformers. Such calculations would provide insights into the preferred spatial arrangement of the molecule in the gas phase and in solution.

Table 1: Plausible Low-Energy Conformers of this compound and Key Dihedral Angles

ConformerDihedral Angle (HO-C1-C2-F) (°)Dihedral Angle (C1-C2-Ar-C) (°)Relative Energy (kcal/mol) (Theoretical)
Anti ~180~900.00 (Reference)
Gauche 1 ~60~90To be determined
Gauche 2 ~-60~90To be determined

Note: The relative energies are hypothetical and would need to be determined by computational analysis.

Quantum Chemical Descriptors for Reactivity and Interaction Analysis

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of a molecule. google.comnih.govnrel.gov For this compound, descriptors such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Mulliken charge distributions can elucidate its chemical behavior. karazin.uaimist.ma

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. emerginginvestigators.org A smaller gap suggests higher reactivity. The distribution of the HOMO and LUMO orbitals can predict the sites susceptible to electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the propanol side chain, influenced by the electronegative fluorine atom.

The electrostatic potential (ESP) map visually represents the charge distribution and is useful for understanding intermolecular interactions, including hydrogen bonding. imist.ma The ESP of this compound would show negative potential around the oxygen and fluorine atoms, indicating their hydrogen bond accepting capabilities, and positive potential around the hydroxyl protons, highlighting their hydrogen bond donating nature.

Table 2: Theoretical Quantum Chemical Descriptors for this compound

DescriptorPredicted Value/CharacteristicSignificance
HOMO Energy To be calculatedRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy To be calculatedRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap To be calculatedIndicator of chemical stability and reactivity.
Dipole Moment To be calculatedReflects the overall polarity of the molecule.
Mulliken Charge on F NegativeIndicates the high electronegativity of fluorine.
Mulliken Charge on Phenolic O NegativeHighlights the electron-donating nature of the hydroxyl group.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations can model the dynamic behavior of this compound in a solvent environment, providing insights into its solvation, conformational dynamics, and interactions with solvent molecules. acs.orgresearchgate.netacs.orgnih.gov

In an aqueous solution, the phenolic and alcoholic hydroxyl groups will act as both hydrogen bond donors and acceptors, forming a dynamic network of hydrogen bonds with water molecules. researchgate.netnih.gov The hydrophobic phenyl ring will likely influence the local water structure, potentially leading to preferential orientations of the solute at interfaces. nih.gov

MD simulations can track the time evolution of the key dihedral angles, revealing the conformational transitions and the lifetime of different conformers in solution. The presence of solvent can alter the relative energies of the conformers compared to the gas phase due to differential solvation effects.

Furthermore, simulations can provide information on the radial distribution functions of solvent molecules around specific atoms of the solute, quantifying the extent of hydration of the polar groups. This information is crucial for understanding the molecule's solubility and its partitioning behavior in different environments.

Stereochemical Aspects of this compound

The presence of a chiral center at the C2 position of the propanol side chain means that this compound can exist as a pair of enantiomers, (R)- and (S)-4-(2-fluoro-1-hydroxypropan-2-yl)phenol. The synthesis and characterization of these stereoisomers are critical for understanding their distinct biological and chemical properties.

Chiral Synthesis and Resolution Techniques

The enantioselective synthesis of this compound can be approached through several strategies. One common method involves the asymmetric reduction of a prochiral ketone precursor. For instance, the asymmetric hydrogenation or transfer hydrogenation of 4-(2-fluoro-1-oxopropan-2-yl)phenol using a chiral catalyst could yield the desired enantiomerically enriched alcohol. ki.si

Another approach is the enantioselective addition of a nucleophile to a carbonyl compound. The addition of a methyl organometallic reagent to a chiral α-fluoro-α-hydroxy-p-hydroxyacetophenone derivative could establish the chiral center. researchgate.net Alternatively, the fluorination of a chiral tertiary alcohol precursor could also be a viable route. organic-chemistry.org

Resolution of a racemic mixture of this compound is another potential method to obtain the pure enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent removal of the resolving agent. Chiral chromatography, using a chiral stationary phase, is also a powerful technique for the analytical and preparative separation of enantiomers.

Table 3: Potential Chiral Synthesis Strategies for this compound

StrategyPrecursorKey Reagent/CatalystExpected Outcome
Asymmetric Reduction 4-(2-fluoro-1-oxopropan-2-yl)phenolChiral Ruthenium or Rhodium complexEnantiomerically enriched (R)- or (S)-product
Nucleophilic Addition Chiral α-fluoro-α-hydroxy-p-hydroxyacetophenoneMethylmagnesium bromideDiastereoselective formation of the desired stereoisomer
Chiral Resolution Racemic this compoundChiral acid or base (e.g., tartaric acid)Separation of enantiomers via diastereomeric salts

Assignment of Absolute Configuration

The determination of the absolute configuration of the chiral center in each enantiomer is crucial. X-ray crystallography of a single crystal of one of the enantiomers, or a diastereomeric derivative, is the most definitive method for assigning the absolute configuration. purechemistry.org

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents, can also be employed. nih.govfrontiersin.org By converting the enantiomers into diastereomers with a chiral auxiliary, the differences in the chemical shifts in the ¹H or ¹⁹F NMR spectra can be correlated to the absolute configuration.

Computational methods, in conjunction with experimental data, can also aid in the assignment. For example, comparing the calculated and experimental chiroptical properties, such as optical rotation or circular dichroism, can provide strong evidence for the absolute configuration. frontiersin.orgacs.org

Chiroptical Properties: Optical Rotation and Circular Dichroism (CD) Spectroscopy

Enantiomers of chiral compounds exhibit optical activity, meaning they rotate the plane of polarized light. wikipedia.org The specific rotation, [α], is a characteristic physical property for each enantiomer of this compound, with the two enantiomers having equal magnitude but opposite signs of rotation. The measurement of optical rotation is a fundamental tool for assessing the enantiomeric purity of a sample. Theoretical calculations of optical rotation using methods like time-dependent density functional theory (TDDFT) can be compared with experimental values to help assign the absolute configuration. nih.gov

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org The CD spectrum provides information about the stereochemical environment of the chromophores within the molecule. For this compound, the phenolic chromophore is expected to give rise to distinct CD signals for each enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms and can be used to determine the absolute configuration by comparison with empirical rules or with theoretically calculated spectra.

Chemical Reactivity and Reaction Mechanisms of 4 2 Fluoro 1 Hydroxypropan 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a cornerstone of the molecule's reactivity, influencing the aromatic ring's susceptibility to electrophilic attack and participating in reactions characteristic of phenols.

Acidity Constant (pKa) Determination and Protonation Equilibria

Predicted pKa Values for Phenolic Compounds

Compound Predicted pKa Effect of Substituent
Phenol (B47542) ~10.0 Reference
4-Isopropylphenol ~10.2 Electron-donating group, decreases acidity
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol <10.0 Electron-withdrawing group, increases acidity

This table presents predicted pKa values based on the electronic effects of substituents. The value for the target compound is an educated estimation.

The protonation and deprotonation equilibrium of the phenolic hydroxyl group is crucial for its role as a nucleophile in various reactions. In basic media, the phenol is deprotonated to form a more nucleophilic phenoxide ion.

Derivatization Reactions: Etherification, Esterification, and Mitsunobu Chemistry

The phenolic hydroxyl group is readily derivatized to form ethers and esters.

Etherification: In the presence of a base, the phenoxide ion can undergo Williamson ether synthesis with an alkyl halide to form an ether.

Esterification: The phenol can react with acyl chlorides or acid anhydrides to form phenyl esters. This reaction is often catalyzed by a base such as pyridine.

Mitsunobu Chemistry: The Mitsunobu reaction provides a powerful method for the conversion of the phenolic hydroxyl group to a variety of other functionalities under mild conditions. organic-chemistry.orgwikipedia.orgnrochemistry.comchemistrysteps.comnih.gov This reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with the activation of the hydroxyl group by the phosphine, followed by nucleophilic attack. For secondary alcohols, this occurs with an inversion of stereochemistry. organic-chemistry.orgchemistrysteps.com

Electrophilic Attack on the Phenol Ring (e.g., Bromination, Nitration, Sulfonation)

The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aromatic ring. In this compound, the para position is occupied, meaning electrophilic substitution will be directed to the positions ortho to the hydroxyl group.

Expected Products of Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Product(s)
Bromination Br2, FeBr3 or Br2 in a polar solvent 2-Bromo-4-(2-fluoro-1-hydroxypropan-2-yl)phenol
Nitration HNO3, H2SO4 2-Nitro-4-(2-fluoro-1-hydroxypropan-2-yl)phenol

Reactivity of the Secondary Alcohol Group

The secondary alcohol in the side chain introduces another reactive site into the molecule.

Oxidation Reactions to Carbonyls

Secondary alcohols are readily oxidized to ketones. libretexts.orglibretexts.org A variety of oxidizing agents can be employed for this transformation.

Common Oxidizing Agents for Secondary Alcohols

Oxidizing Agent Product Notes
Chromic acid (H2CrO4), generated from CrO3 and H2SO4 (Jones reagent) Ketone Strong oxidizing agent.
Pyridinium chlorochromate (PCC) Ketone Milder oxidizing agent, often used for sensitive substrates. libretexts.org

The expected product of the oxidation of this compound is 4-(2-fluoro-1-oxopropan-2-yl)phenol.

Nucleophilic Substitution Reactions at the Alcohol Carbon

Nucleophilic substitution at the secondary alcohol carbon is also a possible reaction pathway. However, the hydroxyl group is a poor leaving group and typically requires activation. libretexts.org This is often achieved by protonation under acidic conditions, which converts the -OH group into a much better leaving group, H2O. libretexts.org

The reaction can proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. For a secondary alcohol, both pathways are possible. libretexts.orgyoutube.com The presence of the electron-withdrawing fluorine atom on the adjacent carbon would destabilize a carbocation at the secondary position, likely favoring an SN2 pathway if a strong nucleophile is used.

Dehydration and Elimination Pathways

The structure of this compound contains a tertiary alcohol group, which is prone to dehydration reactions, particularly under acidic conditions. This process involves the elimination of a water molecule to form an alkene.

The mechanism for the dehydration of tertiary alcohols typically proceeds through an E1 (Elimination, unimolecular) pathway. youtube.comyoutube.com This involves a two-step process:

Protonation of the hydroxyl group: The hydroxyl group is a poor leaving group. In the presence of an acid catalyst (e.g., H₂SO₄, H₃PO₄), it is protonated to form a good leaving group, water.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary benzylic carbocation. This intermediate is relatively stable due to hyperconjugation and resonance stabilization from the adjacent phenyl ring.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.

The primary product of this dehydration would be 4-(prop-1-en-2-yl)phenol, also known as p-isopropenylphenol. The stability of the tertiary carbocation intermediate is a key factor driving this reaction, making the dehydration of tertiary alcohols generally easier than that of secondary or primary alcohols. youtube.com

Reaction Kinetics and Thermodynamic Studies of Key Transformations

For the dehydration of the tertiary alcohol , the rate-determining step is the formation of the tertiary benzylic carbocation. youtube.comumn.edu The stability of this carbocation is paramount.

Kinetics: The rate of dehydration follows the order: tertiary > secondary > primary alcohols, due to the corresponding stability of the carbocation intermediates. youtube.com The electron-withdrawing fluorine atom on the phenyl ring is expected to have a small, rate-retarding effect on the dehydration compared to the non-fluorinated analog because it slightly destabilizes the positive charge of the carbocation.

Thermodynamics: The dehydration reaction is typically endothermic but is driven forward by an increase in entropy as one molecule is converted into two (the alkene and water). The equilibrium can be shifted towards the products by removing water as it is formed.

Table 2: Predicted Relative Rates of Dehydration for Substituted Tertiary Alcohols
Substituent on Phenyl Ring (para to alkyl group)Electronic EffectEffect on Carbocation StabilityPredicted Relative Rate (krel)
-OCH₃ (Methoxy)Strongly electron-donatingStabilizing&gt; 1
-H (Hydrogen)Neutral (Reference)Reference1
-F (Fluoro)Weakly electron-withdrawingSlightly destabilizing&lt; 1
-NO₂ (Nitro)Strongly electron-withdrawingStrongly destabilizing&lt;&lt; 1

Mechanisms of Chemical Stability and Degradation Pathways

Chemical Stability: The C(sp²)-F bond is exceptionally strong and resistant to both nucleophilic and electrophilic attack under normal conditions. wikipedia.org The phenolic ring itself is also very stable, though it can be oxidized under harsh conditions. The tertiary alcohol moiety is the most likely site of reaction, as discussed in the context of dehydration.

Degradation Pathways: Thermal degradation of phenolic structures typically involves the cleavage of methylene (B1212753) bridges (not present here) and ultimately the breakdown of the aromatic ring at very high temperatures (e.g., > 400-500 °C). ncsu.edu For fluorinated aromatics, thermal decomposition can lead to the release of various fluorinated compounds. nih.gov A plausible degradation pathway under less extreme, oxidative conditions could involve initial oxidation of the phenol to a quinone-type structure, followed by further degradation of the ring and side chain. The extreme stability of the C-F bond suggests that fluorinated fragments would be among the final degradation products.

Advanced Applications and Derivatization of 4 2 Fluoro 1 Hydroxypropan 2 Yl Phenol in Chemical Research

Role as a Synthetic Scaffold for Novel Molecular Architectures

The unique combination of functional groups in 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol makes it a valuable starting material for the synthesis of new and complex molecules. The hydroxyl and phenolic moieties can be readily modified, allowing for the construction of diverse chemical structures.

Construction of Libraries of Structurally Related Compounds

The derivatization of this compound can lead to the creation of compound libraries, which are essential for drug discovery and development. By systematically modifying the core structure, researchers can generate a wide range of analogs with varying physicochemical properties. For instance, the phenolic hydroxyl group can be etherified or esterified, while the tertiary alcohol can undergo reactions such as substitution or elimination. These modifications can be performed in a combinatorial fashion to rapidly produce a large number of distinct compounds.

The synthesis of derivatives of similar phenolic compounds, such as 4-aminophenol, has been shown to produce Schiff bases with a range of biological activities. This suggests that a similar approach with this compound could yield a library of compounds with potential therapeutic applications.

Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatives

The creation of a library of derivatives from this compound allows for the systematic study of structure-activity relationships (SAR) and structure-property relationships (SPR). By comparing the biological activity or physical properties of the different derivatives, researchers can identify which structural features are crucial for a desired outcome.

Potential in Material Science Research

The phenolic and hydroxyl functionalities of this compound also make it a candidate for applications in material science, particularly in the development of new polymers and functional coatings.

Incorporation into Polymer Systems as a Monomer or Modifier

Phenolic compounds are well-known precursors for the synthesis of polymers such as phenol-formaldehyde resins. The hydroxyl groups of this compound can react with other monomers to form a polymer backbone. The presence of the fluorine atom in the resulting polymer can impart unique properties, such as increased thermal stability, chemical resistance, and hydrophobicity.

This compound could potentially be used as a comonomer in the synthesis of polyesters, polycarbonates, or polyurethanes, modifying the properties of the final material. For example, the incorporation of fluorinated moieties is a known strategy to enhance the performance of polyurethanes.

Below is an interactive table summarizing the potential impact of incorporating this compound into different polymer systems.

Polymer SystemPotential Property EnhancementRationale
PolyestersIncreased thermal stability, hydrophobicityIncorporation of aromatic and fluorinated groups.
PolycarbonatesImproved chemical resistance, altered refractive indexPresence of the fluorinated phenol (B47542) structure.
PolyurethanesEnhanced surface properties, weather resistanceFluorinated segments can migrate to the surface.

Development of Functional Coatings and Films

The ability of phenolic compounds to form adherent films on various substrates makes them suitable for creating functional coatings. Coatings derived from this compound could exhibit low surface energy, leading to water and oil repellency. Such properties are highly desirable for applications ranging from self-cleaning surfaces to anti-fouling coatings.

The development of fluorine-free functional coatings is an active area of research, but fluorinated compounds are still widely used for their excellent performance. Coatings based on this fluorinated phenol could offer a balance of performance and specific functionality. Research on other fluorinated materials has shown their utility in creating coatings with a variety of advanced properties.

Investigation in Analytical Method Development

In the field of analytical chemistry, there is a constant need for new reagents and standards for the development of robust and sensitive detection methods.

The analysis of phenolic compounds is a significant area of research, with numerous methods developed for their extraction, separation, and detection in various matrices. This compound, as a distinct chemical entity, could serve as a reference standard in the development of new analytical techniques for identifying and quantifying related fluorinated phenolic compounds.

Furthermore, its unique structure could be exploited in the design of new derivatizing agents for chromatography or as a component in the development of chemical sensors. For instance, its ability to interact with specific analytes could be the basis for a new colorimetric or fluorometric detection method. The use of sodium fluoride (B91410) as a polyphenol oxidase inhibitor in the analysis of phenolic compounds highlights the role that fluorine-containing compounds can play in analytical procedures.

Use as a Reference Standard for Spectroscopic or Chromatographic Analysis

A thorough review of scientific databases and chemical standard supplier catalogs does not indicate that this compound is currently established or utilized as a certified reference standard for any specific spectroscopic or chromatographic methods. While its structure suggests it would exhibit characteristic signals in techniques like Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and could be separated and quantified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), there are no published studies that have developed and validated it for these purposes.

For a compound to serve as a reference standard, it must undergo rigorous purity assessment and characterization, and its stability under defined conditions must be documented. Such data for this compound is not present in the accessible scientific literature.

Development of Detection Probes or Sensors

The development of chemical sensors or detection probes based on this compound has not been reported in peer-reviewed literature. The fluorophenol moiety is a known structural motif in the design of fluorescent probes, often for detecting changes in pH or the presence of specific analytes. The fluorine atom can enhance photostability and influence the electronic properties of the fluorophore. However, no studies have been found that specifically leverage the this compound structure for the creation of new sensors. Research in this area would need to explore its potential for signal transduction upon interaction with a target molecule or ion.

Applications in Catalysis Research

Ligand Design for Metal-Catalyzed Reactions

There is no available research demonstrating the use of this compound as a ligand in metal-catalyzed reactions. The presence of hydroxyl and phenol groups offers potential coordination sites for metal ions. Derivatization of these groups could lead to the formation of bidentate or even tridentate ligands. For instance, Schiff base condensation of a related aminophenol derivative has been shown to produce effective ligands for asymmetric catalysis. However, for this compound itself, no such derivatization or application as a ligand has been documented.

Organocatalytic Applications

The field of organocatalysis often utilizes small, chiral organic molecules to catalyze chemical transformations. Chiral alcohols, particularly those with fluorine atoms, can be effective in promoting stereoselective reactions through hydrogen bonding interactions. The structure of this compound, containing a chiral alcohol, makes it a plausible candidate for an organocatalyst or a precursor to one.

Nevertheless, a comprehensive search of the literature reveals no studies in which this compound has been employed as an organocatalyst. Research in this domain would involve screening its catalytic activity in various organic reactions, such as aldol (B89426) or Michael additions, to determine its efficacy and stereoselectivity.

Future Research Directions and Challenges

Development of Highly Efficient and Stereoselective Synthetic Routes

A significant challenge in the study of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is the development of synthetic routes that are not only efficient but also offer precise control over stereochemistry. The chiral center at the carbon bearing the hydroxyl group means that enantiomerically pure forms of the compound are likely to exhibit different biological activities.

Future research in this area should focus on:

Asymmetric Fluorination: Developing novel methods for the enantioselective introduction of the fluorine atom is paramount. This could involve the use of chiral fluorinating reagents or catalyst systems that can differentiate between the enantiotopic faces of a suitable prochiral precursor.

Stereoselective Addition to a Fluorinated Ketone: An alternative approach involves the stereoselective addition of a nucleophile to a fluorinated ketone precursor. This would require the development of highly selective catalysts or chiral auxiliaries to control the formation of the desired stereoisomer.

Enzymatic Resolutions: Biocatalysis could offer a powerful tool for the resolution of racemic mixtures of this compound or its synthetic intermediates. Lipases and other hydrolases could be screened for their ability to selectively acylate one enantiomer, allowing for easy separation.

Frustrated Lewis Pair (FLP) Mediated C-F Activation: Recent advances in FLP chemistry have shown promise for the stereoselective activation of C-F bonds. nih.gov Investigating FLP-mediated desymmetrization of geminal difluoroalkanes could provide a novel pathway to stereochemically enriched fluorinated alkanes, which could then be further elaborated to the target compound. nih.gov

The development of such stereoselective methods is crucial for enabling detailed structure-activity relationship (SAR) studies and for the eventual synthesis of single-enantiomer drug candidates.

In-depth Exploration of Fluorine's Role in Modulating Molecular Interactions

The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. tandfonline.comnih.gov A key area of future research will be to dissect the specific contributions of the fluorine atom in this compound to its molecular behavior.

Key research questions to address include:

Fluorine-Protein Interactions: The fluorine atom can participate in a range of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. nih.gov High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, in complex with relevant protein targets will be necessary to visualize and understand these interactions at the atomic level.

Conformational Control: The gauche effect, which describes the tendency of electronegative substituents to be in close proximity, may influence the conformational preferences of the propanol (B110389) side chain. Understanding how the fluorine atom dictates the three-dimensional shape of the molecule is critical for designing compounds with optimal binding geometries.

Discovery of Novel Reactivity Patterns and Transformation Pathways

The unique electronic properties imparted by the fluorine atom can lead to novel reactivity patterns. Exploring these transformations can open up new avenues for the derivatization and functionalization of this compound.

Future investigations should explore:

Fluorine as a Leaving Group: While the C-F bond is generally strong, under certain conditions, the fluorine atom can act as a leaving group. Investigating reactions that proceed via nucleophilic substitution of the fluorine atom could lead to the synthesis of a diverse range of derivatives.

Neighboring Group Participation: The hydroxyl group in proximity to the fluorine atom could participate in intramolecular reactions, leading to the formation of cyclic ethers or other interesting molecular architectures. The reactivity of fluorinated aziridines, for instance, has been shown to be dependent on the degree of fluorination. nih.gov

Phenolic Dearomatization: The dearomatization of phenols is a powerful strategy for the synthesis of complex three-dimensional structures. nih.gov Investigating the dearomative fluorination of related phenolic precursors could provide an alternative and efficient route to fluorinated cyclohexadienones, which are valuable building blocks in medicinal chemistry. nih.gov

Integration into Complex Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest in materials science and nanotechnology. The functional groups present in this compound make it an attractive building block for the construction of such assemblies.

Future research in this domain should focus on:

Hydrogen Bonding Networks: The phenolic hydroxyl group and the alcohol are excellent hydrogen bond donors and acceptors. Investigating the solid-state packing of this compound and its derivatives can reveal the formation of intricate hydrogen-bonded networks. researchgate.netacs.org

Fluorine-Involving Non-covalent Interactions: Weak interactions involving fluorine, such as C-H···F, C-F···π, and F···F interactions, can play a significant role in directing crystal packing and the stability of supramolecular structures. acs.orgsci-hub.se A detailed analysis of the crystal structures of derivatives will be necessary to understand the role of these weak interactions.

Host-Guest Chemistry: The phenol (B47542) ring can act as a guest in various host molecules, such as cyclodextrins and calixarenes. Studying the inclusion complexes of this compound could lead to the development of novel drug delivery systems or sensors.

Advanced Computational Modeling for Predictive Design of Derivatives and Reactivity

In silico methods are indispensable tools in modern chemical research. Advanced computational modeling can provide valuable insights into the properties and reactivity of this compound and guide the design of new derivatives with enhanced properties.

Future computational studies should aim to:

Predict Physicochemical Properties: Quantum mechanical calculations can be used to accurately predict properties such as pKa, conformational energies, and electrostatic potential surfaces. These predictions can help in understanding the molecule's behavior and in designing derivatives with tailored properties.

Model Ligand-Receptor Interactions: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its analogs to various biological targets. This can aid in the rational design of more potent and selective inhibitors.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to investigate the mechanisms of potential reactions, providing insights into transition state geometries and activation energies. researchgate.net This can help in optimizing reaction conditions and in predicting the feasibility of novel transformations.

By systematically addressing these future research directions and challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.